![molecular formula C20H20N2O3S B5134235 N-(2,5-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide](/img/structure/B5134235.png)
N-(2,5-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide, also known as DQP, is a synthetic compound that has been extensively studied for its potential use in scientific research. DQP belongs to the class of compounds known as phenethylamines, which are known to have psychoactive effects. However, DQP has been found to have little or no psychoactive effects, making it an ideal compound for scientific research.
Mechanism of Action
The exact mechanism of action of N-(2,5-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide is not fully understood. However, it is believed to work by modulating the activity of certain receptors in the brain and nervous system. It has been shown to have an affinity for a number of different receptors, including the serotonin 5-HT2A receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, including serotonin and dopamine. It has also been shown to have anti-inflammatory properties, and has been found to reduce the levels of certain inflammatory cytokines in the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2,5-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide in scientific research is that it has little or no psychoactive effects. This means that it can be used in studies without affecting the behavior of the subjects. However, one of the main limitations of using N-(2,5-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide is that it is a synthetic compound, and may not accurately reflect the effects of naturally occurring compounds.
Future Directions
There are a number of potential future directions for research on N-(2,5-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide. Some of these include:
1. Further studies on the mechanism of action of N-(2,5-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide, and its potential use in the treatment of neurological disorders.
2. Studies on the potential anti-cancer properties of N-(2,5-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide, and its use in cancer research.
3. Studies on the potential use of N-(2,5-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide in pain management, and its effects on the nervous system.
4. Further studies on the safety and efficacy of N-(2,5-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide, and its potential use in clinical trials.
Conclusion:
In conclusion, N-(2,5-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide is a synthetic compound that has been extensively studied for its potential use in scientific research. It has a number of potential applications, including neuropharmacology, cancer research, and pain management. While there are some limitations to using N-(2,5-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide in scientific research, it remains a promising compound with many potential future directions for research.
Synthesis Methods
N-(2,5-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide can be synthesized using a multi-step process that involves the reaction of 2,5-dimethoxybenzaldehyde with 2-quinolinethiol, followed by the addition of propanoyl chloride. The resulting compound is then purified using chromatography to obtain pure N-(2,5-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide has been extensively studied for its potential use in scientific research. It has been found to have a number of potential applications, including:
1. Neuropharmacology: N-(2,5-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide has been found to have potential applications in the study of the brain and nervous system. It has been shown to have an affinity for a number of different receptors in the brain, including the serotonin 5-HT2A receptor and the dopamine D2 receptor.
2. Cancer Research: N-(2,5-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide has also been studied for its potential use in cancer research. It has been found to have anti-cancer properties, and has been shown to inhibit the growth of certain types of cancer cells.
3. Pain Management: N-(2,5-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide has also been studied for its potential use in pain management. It has been found to have analgesic properties, and has been shown to be effective in reducing pain in animal models.
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-quinolin-2-ylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-13(26-19-11-8-14-6-4-5-7-16(14)21-19)20(23)22-17-12-15(24-2)9-10-18(17)25-3/h4-13H,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTYLPPZTOEPKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)OC)OC)SC2=NC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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